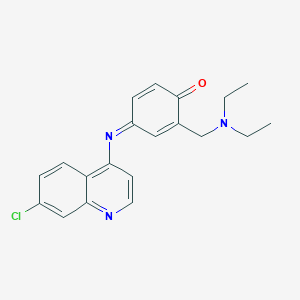

Amodiaquine quinoneimine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20ClN3O |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

4-(7-chloroquinolin-4-yl)imino-2-(diethylaminomethyl)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C20H20ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12H,3-4,13H2,1-2H3 |

InChI Key |

XCDIKLXYSYHHCE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC(=NC2=C3C=CC(=CC3=NC=C2)Cl)C=CC1=O |

Synonyms |

amodiaquine quinoneimine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Pathways of Amodiaquine (B18356) Quinoneimine

The synthesis of amodiaquine quinoneimine (AQQI) in a laboratory setting is crucial for studying its role in the toxicity of the parent drug, amodiaquine. scispace.com Researchers have utilized both electrochemical and chemical methods to generate this reactive species.

Electrochemical Generation for Mechanistic Studies

Electrochemical (EC) methods provide a clean and controlled environment for the generation of reactive metabolites like AQQI, free from the biological nucleophiles found in in vivo systems. nih.gov This technique has proven invaluable for mechanistic studies. nih.govpdx.edu

Electrochemical oxidation of amodiaquine at a potential of +600 mV has been shown to be an effective method for producing the electrophilic AQQI as the major oxidation product. nih.gov The process involves a two-electron oxidation of amodiaquine to form the quinoneimine. researchgate.netacs.org This reaction is reversible, with a corresponding reduction peak observed in cyclic voltammetry. researchgate.net The oxidation potential is pH-dependent, indicating the involvement of protons in the rate-determining step of the electron transfer. scielo.br

The ability to generate AQQI in the absence of biological nucleophiles allows for its direct characterization and for controlled studies of its reactivity with specific biological molecules. nih.gov For instance, the addition of cysteine or glutathione (B108866) to electrochemically generated AQQI has allowed for the synthesis and characterization of their respective conjugates, which have also been identified in human liver microsomal incubations. nih.gov

Chemical Synthesis from Precursors

Chemical synthesis provides an alternative route to AQQI, often starting from amodiaquine itself or its precursors. One established method involves the oxidation of amodiaquine using silver oxide. frontiersin.orgnih.gov This method, adapted from earlier work, involves preparing fresh silver oxide by reacting silver nitrate (B79036) with sodium hydroxide. frontiersin.orgnih.gov The dried silver oxide is then used to oxidize amodiaquine to AQQI. frontiersin.orgnih.gov

Synthesis of Deuterated and Labeled Analogs for Isotopic Tracing and Mechanistic Elucidation

Isotopically labeled analogs of amodiaquine and its metabolites are essential tools for mechanistic studies, allowing researchers to trace the fate of the molecule in biological systems.

The synthesis of stable isotope-labeled amodiaquine and its metabolites, including deuterated and ¹³C/¹⁵N-labeled versions, has been reported. osti.govosti.govosti.gov Deuterium-labeled amodiaquine (Amodiaquine-d10) is commercially available and serves as a standard for research. medchemexpress.commedchemexpress.com

A common strategy for synthesizing these labeled compounds involves starting with labeled precursors. osti.govosti.govosti.gov For example, ¹³C and ¹⁵N labeled amodiaquine has been synthesized starting from uniformly ¹³C labeled benzene (B151609) and ¹⁵N labeled potassium nitrate. osti.govosti.gov The synthesis of deuterated analogs often involves using deuterated reagents, such as deuterated acetic acid, in the final steps of the synthesis. nih.govnih.gov These labeled compounds are critical for quantitative analysis in drug development and for understanding the mechanisms of metabolism and toxicity. medchemexpress.comresearchgate.net

Preparation of Structural Analogs for In Vitro Reactivity and Metabolism Assessment

To understand the structure-activity and structure-toxicity relationships of amodiaquine, numerous structural analogs have been synthesized. A primary goal of this research is to design compounds that retain the antimalarial efficacy of amodiaquine but avoid the formation of the toxic quinoneimine metabolite. scispace.complos.orgscispace.com

One common strategy is to modify or replace the 4'-hydroxyl group on the aniline (B41778) ring of amodiaquine, as this group is essential for the formation of AQQI. plos.orgnih.govnih.gov Researchers have synthesized analogs where the hydroxyl group is replaced with a hydrogen, fluorine, or chlorine atom. nih.govepa.gov Another approach involves interchanging the positions of the 3'-hydroxyl and the 4'-Mannich side-chain to create an isomer, isoquine, which cannot form the toxic quinoneimine. scispace.comscispace.comnih.gov

Other modifications have included altering the alkylamino side chain, for example, by replacing the diethylamino group with a pyrrolidino group, which has been shown to improve metabolic stability. rroij.com The synthesis of these analogs often involves multi-step procedures, with key steps such as Suzuki-Miyaura cross-coupling reactions being used to introduce various substituents. nih.gov These analogs are then assessed for their in vitro activity against malaria parasites and for their metabolic stability and potential to form reactive metabolites. plos.orgnih.govrroij.comresearchgate.netcuny.edu

Purification and Spectroscopic Characterization Techniques for Synthetic this compound

The purification and characterization of synthetic AQQI are essential to confirm its identity and purity before use in further studies. Due to its reactive nature, this can be challenging.

Following electrochemical generation, AQQI can be directly analyzed using techniques like electrospray ionization-mass spectrometry (ESI-MS). nih.govresearchgate.net This allows for the direct detection of the reactive intermediate. chromatographyonline.comchromatographyonline.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is used to separate AQQI from the parent drug and other byproducts. chromatographyonline.comchromatographyonline.com Reversed-phase columns, such as C8 and C18, are typically used for this separation. chromatographyonline.comchromatographyonline.com

Spectroscopic techniques are crucial for structural elucidation. nih.govasianpubs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy have been used to characterize AQQI and its conjugates. nih.govcuny.eduresearchgate.netacs.org The combination of electrochemical generation with NMR and MS provides a powerful tool for obtaining detailed structural information about this reactive metabolite. nih.govresearchgate.net

Table of Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Electrochemical Synthesis | Amodiaquine is oxidized at +600 mV to yield this compound as the major product. This involves a two-electron transfer and is pH-dependent. | nih.govresearchgate.netacs.orgscielo.br |

| Chemical Synthesis | This compound can be synthesized from amodiaquine using silver oxide as the oxidizing agent. | frontiersin.orgnih.gov |

| Isotopic Labeling | Deuterated and ¹³C/¹⁵N-labeled amodiaquine analogs have been synthesized for use in mechanistic and quantitative studies. | osti.govosti.govosti.govmedchemexpress.commedchemexpress.com |

| Structural Analogs | Analogs with modifications to the 4'-hydroxyl group or the alkylamino side chain have been created to prevent the formation of the toxic quinoneimine metabolite. | scispace.complos.orgscispace.comnih.govnih.govepa.govnih.govrroij.com |

| Purification and Characterization | HPLC with C8 or C18 columns is used for purification. Structural confirmation is achieved through ESI-MS, ¹H and ¹³C NMR, and IR spectroscopy. | nih.govcuny.eduresearchgate.netchromatographyonline.comchromatographyonline.comasianpubs.orgacs.org |

| Compound Name |

|---|

| Amodiaquine |

| This compound |

| Silver nitrate |

| Silver oxide |

| Sodium hydroxide |

| Cysteine |

| Glutathione |

| Amodiaquine-d10 |

| Isoquine |

| ¹³C labeled benzene |

| ¹⁵N labeled potassium nitrate |

Biotransformation and Enzymology of Amodiaquine Quinoneimine Formation

Enzymatic Pathways Leading to Amodiaquine (B18356) Quinoneimine Generation

The generation of amodiaquine quinoneimine is a multi-step process initiated by the oxidative metabolism of the parent drug, amodiaquine. This bioactivation pathway involves several key enzyme families.

The Cytochrome P450 (CYP) superfamily of enzymes plays a paramount role in the initial biotransformation of amodiaquine. The primary metabolic step is the N-dealkylation of amodiaquine to its principal active metabolite, N-desethylamodiaquine (DEAQ). nih.gov This reaction is predominantly catalyzed by the hepatic enzyme CYP2C8. nih.govpharmgkb.orgresearchgate.netfrontiersin.org Studies using human liver microsomes and recombinant CYP enzymes have established CYP2C8 as the main isoform responsible for amodiaquine clearance and DEAQ formation, demonstrating high affinity and turnover. nih.govresearchgate.net

Following the initial N-dealkylation, both the parent compound, amodiaquine, and its metabolite, DEAQ, can undergo further oxidation to form their respective reactive quinoneimine species: this compound (AQ-QI) and N-desethylthis compound (DEAQ-QI). frontiersin.orgscispace.comresearchgate.netscholarsresearchlibrary.com This bioactivation is also mediated by CYP enzymes. While CYP2C8 is central to the formation of DEAQ, a broader range of isoforms, including CYP3A4, CYP2D6, and CYP2C9, have been implicated in the subsequent oxidation step that generates the quinoneimines. frontiersin.org

Furthermore, extrahepatic CYP isozymes, specifically CYP1A1 and CYP1B1, contribute to amodiaquine metabolism. pharmgkb.orgresearchgate.net These enzymes, which can be found in tissues like peripheral blood leukocytes, metabolize amodiaquine and DEAQ to an aldehyde metabolite. researchgate.net This aldehyde can then be further oxidized to a reactive aldehyde quinoneimine species, representing an alternative pathway to toxic metabolite formation. researchgate.netresearchgate.net

| Enzyme | Primary Role | Metabolic Step | Location | Reference |

|---|---|---|---|---|

| CYP2C8 | Major metabolizing enzyme | N-dealkylation of Amodiaquine to DEAQ; Oxidation to Quinoneimine | Hepatic | nih.govpharmgkb.orgresearchgate.netfrontiersin.org |

| CYP3A4 | Contributor to bioactivation | Oxidation of Amodiaquine/DEAQ to Quinoneimine | Hepatic | frontiersin.org |

| CYP2D6 | Contributor to bioactivation | Oxidation of Amodiaquine/DEAQ to Quinoneimine | Hepatic | frontiersin.org |

| CYP2C9 | Contributor to bioactivation | Oxidation of Amodiaquine/DEAQ to Quinoneimine | Hepatic | frontiersin.org |

| CYP1A1 | Contributor to bioactivation | Formation of an aldehyde metabolite, further oxidized to a quinoneimine | Extrahepatic | pharmgkb.orgresearchgate.netresearchgate.net |

| CYP1B1 | Contributor to bioactivation | Formation of an aldehyde metabolite, further oxidized to a quinoneimine | Extrahepatic | pharmgkb.orgresearchgate.netresearchgate.net |

Beyond the CYP450 system, other enzymes can contribute to the oxidative bioactivation of amodiaquine. Notably, peroxidases found in polymorphonuclear leucocytes (PMNs), such as myeloperoxidase, can generate reactive intermediates from amodiaquine. nih.gov In vitro studies have shown that activated PMNs can metabolize amodiaquine to chemically reactive species, a process associated with the formation of a quinoneimine intermediate. researchgate.netnih.gov This extrahepatic bioactivation pathway in white blood cells is considered a potential mechanism for amodiaquine-associated myelotoxicity. nih.gov

Investigation of In Vitro Amodiaquine Metabolism in Hepatic Microsomes and Recombinant Enzyme Systems

To pinpoint the specific enzymes responsible, researchers have utilized recombinant enzyme systems, where individual human CYP isoforms are expressed in cell lines (e.g., lymphoblastoids or yeast). nih.govpharmgkb.orgresearchgate.net By incubating amodiaquine with a panel of these recombinant enzymes, it was definitively shown that CYP2C8 is the principal catalyst for DEAQ formation. nih.govresearchgate.net Correlation analyses in 10 different HLM samples showed an excellent correlation between the rate of DEAQ formation and the activity of a marker substrate for CYP2C8. nih.govresearchgate.net

These in vitro systems have also been used to determine key kinetic parameters for the metabolism. For the N-desethylation of amodiaquine, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined for both recombinant CYP2C8 and pooled HLMs, providing quantitative insight into the enzyme's efficiency. nih.govresearchgate.net

| Enzyme System | Km (μM) | Vmax | Reference |

|---|---|---|---|

| Recombinant CYP2C8 | 1.2 | 2.6 pmol/min/pmol of CYP2C8 | nih.govresearchgate.net |

| Human Liver Microsomes (HLMs) | 2.4 | 1462 pmol/min/mg of protein | nih.govresearchgate.net |

Factors Modulating this compound Formation In Vitro

The rate of this compound formation can be significantly influenced by various factors, including the presence of enzyme inhibitors, inducers, and genetic variants of the metabolizing enzymes.

Enzyme Inhibitors: Several compounds have been identified as inhibitors of CYP2C8, the key enzyme in amodiaquine metabolism. The broad-spectrum P450 inhibitor ketoconazole (B1673606) was shown to reduce the biliary excretion of amodiaquine metabolites in rats, indicating its role in bioactivation. pharmgkb.org More specific CYP2C8 inhibitors include the flavonoid quercetin (B1663063) and the antiretroviral drugs efavirenz, saquinavir, lopinavir, and tipranavir, which potently inhibit the enzyme at clinically relevant concentrations. nih.govresearchgate.netnih.gov Another flavonoid, myricetin, has been identified as a mixed-type inhibitor of CYP2C8. acs.org

Enzyme Inducers: Conversely, enzyme inducers can increase the rate of amodiaquine metabolism. Rifampicin, a known inducer of CYP2C8, has been shown to enhance the metabolism of amodiaquine when co-administered. xiahepublishing.com This leads to lower levels of the parent drug and higher levels of the DEAQ metabolite, which could subsequently increase the formation of the toxic quinoneimine. xiahepublishing.com Similarly, 3-methylcholanthrene, an inducer of CYP1A1 and CYP1B1, was found to increase the formation of an aldehyde metabolite of amodiaquine in rat liver microsomes, which can be a precursor to a reactive quinoneimine. researchgate.net

Genetic Polymorphisms: Genetic variations in the CYP2C8 gene can lead to enzymes with altered activity, affecting amodiaquine metabolism. The CYP2C82 and CYP2C83 alleles are associated with decreased metabolic capacity. dovepress.com In vitro experiments showed that recombinant CYP2C82 had a threefold higher Km and sixfold lower intrinsic clearance for amodiaquine compared to the wild-type enzyme, while the CYP2C83 variant had even more profoundly decreased activity. pharmgkb.org

| Factor | Example(s) | Effect on Metabolism | Mechanism | Reference |

|---|---|---|---|---|

| Inhibitor | Ketoconazole, Efavirenz, Quercetin, Myricetin | Decrease | Inhibition of CYP2C8 and other P450s | nih.govresearchgate.netpharmgkb.orgnih.govacs.org |

| Inducer | Rifampicin, 3-Methylcholanthrene | Increase | Induction of CYP2C8, CYP1A1, CYP1B1 | researchgate.netxiahepublishing.com |

| Genetic Polymorphism | CYP2C82, CYP2C83 | Decrease | Altered enzyme structure leading to reduced activity/clearance | pharmgkb.orgdovepress.com |

Enzymatic Reduction Pathways of this compound

While CYP enzymes are responsible for the formation of the reactive this compound, the cell possesses detoxification pathways to mitigate its reactivity. A key pathway is the two-electron reduction of the quinoneimine back to the less reactive parent aminophenol. This detoxification reaction is catalyzed by NAD(P)H:quinone oxidoreductase (NQO) enzymes. nih.gov

Both NQO1 and NQO2 have been shown to catalyze the reduction of amodiaquine-derived quinone imines. nih.govacs.orgnih.gov Studies using recombinant human NQO1 and NQO2 demonstrated that both enzymes can effectively reduce synthetically prepared amodiaquine quinone imine and desethylamodiaquine (B193632) quinoneimine. acs.orgnih.gov NQO1 appears to be more efficient than NQO2 at reducing para-quinone imines like those derived from amodiaquine. acs.orgnih.gov However, NQO2 is expressed at substantially higher concentrations in the human liver, suggesting it may also play a significant, if not primary, role in the detoxification of these reactive metabolites in vivo. nih.govacs.orgnih.gov The reduction of this compound by these enzymes represents a critical protective mechanism against the initiation of cellular toxicity. pharmgkb.org

Molecular Mechanisms of Reactivity and Interaction

Electrophilic Properties and Reactivity of Amodiaquine (B18356) Quinoneimine

Amodiaquine is metabolized in the body, primarily by cytochrome P450 enzymes, into a highly reactive electrophilic species known as amodiaquine quinoneimine (AQQI). esr.ieasm.orgnih.govgrafiati.com This conversion involves the oxidation of the 4-aminophenol (B1666318) group present in the amodiaquine structure. asm.orgnih.govnih.gov The resulting quinoneimine structure is characterized by an electron-deficient ring, making it a potent electrophile susceptible to attack by nucleophiles. nih.govresearchgate.netresearchgate.netmdpi.com

The reactivity of AQQI is central to its toxicological profile. asm.orgnih.govpharmgkb.org It readily interacts with cellular macromolecules, a process driven by its electrophilic nature. nih.govmdpi.comnih.gov Studies have shown that AQQI can be generated through various mechanisms, including enzymatic oxidation by cytochrome P450s and peroxidases, as well as non-enzymatic autoxidation. pharmgkb.orgnih.gov The formation of this reactive metabolite is considered a critical step in initiating the cascade of events leading to cellular damage. asm.orgnih.gov

The electrophilic character of AQQI is further highlighted by its ability to be reduced back to the parent compound, amodiaquine, by endogenous antioxidants and reductases. nih.gov This suggests a dynamic equilibrium between the oxidized, reactive form and the reduced, less reactive form, with the balance influencing the extent of cellular damage.

Mechanisms of Covalent Adduct Formation with Biomolecules

The high reactivity of this compound leads to the formation of covalent adducts with various essential biomolecules, disrupting their normal function. pharmgkb.orgnih.govfrontiersin.org This adduction is a key mechanism underlying the observed toxicity associated with amodiaquine.

Proteins are major targets for AQQI adduction due to the presence of nucleophilic amino acid residues. nih.govfrontiersin.org Among these, cysteine residues, with their thiol (-SH) groups, are particularly susceptible to nucleophilic attack on the electrophilic quinoneimine ring. acs.org This results in the formation of stable covalent bonds, leading to protein haptenization. nih.gov Such modification can alter protein structure and function, potentially leading to direct cytotoxicity or triggering an immune response. nih.govfrontiersin.org

Research has demonstrated the formation of amodiaquine-protein adducts in various cell types, including hepatocytes and leukocytes. acs.orgdrugbank.compharmgkb.org The specificity of this interaction is highlighted by the identification of antibodies that recognize the conjugate of this compound and cysteine residues within proteins. acs.org The formation of these adducts is considered a significant event in the initiation of adverse drug reactions.

| Biomolecule | Site of Attack | Consequence |

| Proteins | Cysteine Thiol Groups | Covalent Adduction, Altered Protein Function |

| Glutathione (B108866) | Thiol Group | Depletion of Cellular Antioxidant Defenses |

This table summarizes the primary biomolecular targets of this compound and the consequences of their interaction.

Detoxification pathways exist to mitigate the harmful effects of AQQI. One primary route is through conjugation with glutathione (GSH), a major intracellular antioxidant. nih.govfrontiersin.orgacs.org The thiol group of glutathione can react with AQQI, forming a less reactive conjugate that can be eliminated from the body. esr.iepharmgkb.org This process, often catalyzed by glutathione S-transferases (GSTs), represents a critical defense mechanism against AQQI-induced toxicity. nih.govfrontiersin.orgnih.gov Depletion of cellular glutathione levels can therefore exacerbate the toxic effects of amodiaquine by increasing the availability of AQQI to bind to other cellular targets. pharmgkb.org

While protein adduction is a well-established mechanism of AQQI toxicity, the potential for DNA adduction has also been investigated. liverpool.ac.uk The electrophilic nature of AQQI suggests that it could react with nucleophilic sites on DNA bases, potentially leading to genotoxicity. However, studies have shown that in some contexts, AQQI does not appear to activate DNA damage response pathways. nih.gov Further research is needed to fully elucidate the mechanisms and significance of AQQI-DNA interactions.

This compound has been implicated in the initiation of lipid peroxidation, a process of oxidative degradation of lipids. nih.govscispace.comresearchgate.net This can occur as a consequence of the oxidative stress induced by the reactive metabolite. nih.gov Lipid peroxidation can damage cell membranes, leading to increased permeability and disruption of cellular integrity. Studies have shown that amodiaquine treatment can lead to increased levels of lipid peroxidation products. nih.govresearchgate.net This effect is often exacerbated in cells with depleted glutathione levels, highlighting the interplay between direct adduction and oxidative stress. nih.gov

Redox Cycling Mechanisms Involving this compound

This compound can participate in redox cycling, a process that can further amplify its toxic effects through the continuous generation of reactive oxygen species. nih.govfrontiersin.org

Interaction with Cellular Antioxidant Systems

This compound interacts with several key cellular antioxidant systems, which play a crucial role in its detoxification.

Glutathione (GSH): Glutathione is a major cellular antioxidant that can directly detoxify reactive metabolites like AQ-QI through conjugation. frontiersin.orgnih.gov This reaction, which can be spontaneous or catalyzed by enzymes, results in the formation of a stable glutathione adduct (AQ-SG). nih.govpharmgkb.org The formation of this adduct is a primary detoxification pathway, and depletion of intracellular GSH can increase the susceptibility of cells to AQ-QI-induced toxicity. frontiersin.orgpharmgkb.orgresearchgate.net In fact, studies have shown that in the presence of GSH, the reactive intermediates of amodiaquine are trapped, preventing them from binding to proteins. nih.gov The excretion of glutathione conjugates in bile is an indicator of the in vivo formation of the reactive quinoneimine metabolite. asm.org

Glutathione S-Transferases (GSTs): Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds. frontiersin.orgnih.gov Several human GST isoforms, including GSTP1-1, GSTA4-4, GSTM4-4, GSTM2-2, and GSTA2-2, have been shown to be active in catalyzing the formation of the glutathione conjugate of AQ-QI. nih.gov GSTP1, in particular, has been demonstrated to play a protective role against AQ-QI-induced cytotoxicity by enhancing its detoxification through GSH conjugation. frontiersin.orgnih.gov Overexpression of GSTP1 leads to a significant increase in the formation of the glutathione conjugate and attenuates the toxic effects of the quinoneimine. nih.gov The efficiency of this detoxification pathway can vary between individuals due to genetic polymorphisms in GST enzymes, potentially influencing susceptibility to amodiaquine-induced adverse reactions. nih.govacs.org

NAD(P)H:quinone oxidoreductase 1 (NQO1) and NRH:quinone oxidoreductase 2 (NQO2): These enzymes provide an alternative detoxification pathway by catalyzing the two-electron reduction of quinone-like compounds, converting them back to their less reactive hydroquinone (B1673460) form. nih.govacs.orgnih.gov NQO1 has been shown to be effective in reducing synthetic this compound in vitro, even at low physiological concentrations. acs.orgnih.govnih.gov NQO2 can also catalyze the reduction of AQ-QI, although it appears to be less efficient than NQO1 for this particular substrate. acs.orgnih.gov The activity of these enzymes is particularly important when other detoxification pathways, such as glutathione conjugation, are overwhelmed. nih.gov Inhibition of NQO1 has been shown to increase the cytotoxicity of this compound in some experimental models. acs.org

Table 1: Cellular Antioxidant Systems Involved in this compound Detoxification

| Antioxidant System | Mechanism of Interaction | Key Findings | References |

|---|---|---|---|

| Glutathione (GSH) | Direct conjugation to form a stable adduct (AQ-SG). | Primary detoxification pathway; depletion of GSH increases cytotoxicity. | frontiersin.orgnih.govnih.govpharmgkb.orgresearchgate.net |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of GSH to AQ-QI. | GSTP1, GSTA4, GSTM4, GSTM2, and GSTA2 are active isoforms. GSTP1 overexpression is protective. | frontiersin.orgnih.govnih.govnih.gov |

| NQO1 and NQO2 | Two-electron reduction of AQ-QI back to its hydroquinone form. | NQO1 is more efficient than NQO2. This pathway is important when GSH levels are low. | nih.govacs.orgnih.govnih.gov |

Interaction with Specific Enzymes and Biological Pathways

The reactivity of this compound allows it to interact with and disrupt various cellular enzymes and pathways, contributing to its toxic potential.

Inhibition or Activation of Enzyme Systems

This compound has been shown to interact with and modulate the activity of several enzyme systems. The formation of the reactive quinoneimine metabolite is thought to be a key factor in amodiaquine-induced toxicity due to its ability to bind to proteins. asm.org This covalent binding can lead to the inhibition or altered function of critical enzymes. pharmgkb.org For instance, the bioactivation of amodiaquine by cytochrome P450 enzymes is a prerequisite for its toxicity. esr.ie Specifically, CYP3A4, CYP2C8, CYP2C9, and CYP2D6 have been implicated in the bioactivation of amodiaquine to its reactive quinoneimine. nih.gov The interaction of AQ-QI with these and other cellular proteins can disrupt their normal function.

Disruption of Cellular Redox Homeostasis

The formation and subsequent reactions of this compound can significantly disrupt cellular redox homeostasis. This disruption stems from several mechanisms:

Redox Cycling: The quinoneimine structure of AQ-QI allows it to undergo redox cycling. It can be reduced to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinoneimine and produce reactive oxygen species (ROS) such as superoxide (B77818) anions. researchgate.net This futile cycling can lead to a state of oxidative stress.

Protein Carbonyl Formation: Oxidative stress induced by AQ-QI can lead to the formation of protein carbonyls, a marker of oxidative damage to proteins. researchgate.net

This disruption of redox balance is a key factor in the cytotoxicity of this compound. researchgate.net

Activation of Cellular Stress Responses

The cellular damage and disruption of homeostasis caused by this compound can trigger various cellular stress responses.

Endoplasmic Reticulum (ER) Stress: Studies have specifically shown that AQ-QI and its N-desethylated metabolite, DEAQ-QI, activate the endoplasmic reticulum (ER) stress response. frontiersin.orgnih.govnih.gov This response is likely triggered by the accumulation of unfolded or misfolded proteins resulting from the covalent modification of proteins within the ER by the reactive quinoneimines. nih.gov The activation of the ER stress response is a significant finding, as it is a distinct pathway from other stress responses like oxidative stress or DNA damage, which were not found to be activated by these metabolites. frontiersin.orgnih.gov Overexpression of GSTP1, while protective against cytotoxicity, does not completely block the activation of the ER stress response, suggesting this is a primary and direct effect of the quinoneimines. frontiersin.orgnih.gov

Heat Shock Response: In some cell types, amodiaquine treatment has been shown to suppress the expression of heat shock response genes, which would further exacerbate proteotoxic stress. nih.gov

General Stress Responses: Amodiaquine exposure can also lead to the transcriptional upregulation of genes involved in general stress responses, such as those responsive to cytotoxic and genotoxic stress. nih.gov

Table 2: Interaction of this compound with Biological Pathways

| Pathway | Effect of this compound | Key Findings | References |

|---|---|---|---|

| Enzyme Systems | Inhibition/Alteration of function through covalent binding. | Bioactivation by CYPs (3A4, 2C8, 2C9, 2D6) is required. Covalent binding to proteins disrupts their function. | nih.govasm.orgpharmgkb.orgesr.ie |

| Cellular Redox Homeostasis | Disruption through GSH depletion and redox cycling. | Leads to oxidative stress and protein carbonyl formation. | frontiersin.orgresearchgate.net |

| Cellular Stress Responses | Activation of specific stress pathways. | Specifically activates the endoplasmic reticulum (ER) stress response. May also modulate heat shock and general stress responses. | frontiersin.orgnih.govnih.govnih.gov |

Structure-Reactivity Relationships of this compound and Related Metabolites

The chemical structure of amodiaquine and its metabolites is directly linked to their reactivity and potential for toxicity. The key structural feature responsible for the formation of the reactive quinoneimine is the 4'-hydroxyl group on the aniline (B41778) ring. pharmgkb.org

Role of the 4'-Hydroxyl Group: The presence of this hydroxyl group is essential for the oxidation to the electrophilic quinoneimine. pharmgkb.orgnih.gov Modification or replacement of this group can significantly alter the metabolic fate of the molecule and reduce or eliminate the formation of the reactive metabolite. For example, substituting the 4'-hydroxyl group with a fluorine atom has been shown to significantly reduce protein binding and abolish the depletion of intracellular glutathione, indicating that the bioactivation to the quinoneimine is prevented. pharmgkb.org Similarly, replacing the 4'-hydroxy group with various alkyl, aryl, or heteroaryl substituents results in analogues that avoid metabolism to the potentially toxic quinoneimine derivative. nih.gov

N-desethylthis compound (DEAQ-QI): Amodiaquine is extensively metabolized to N-desethylamodiaquine (DEAQ), which is also susceptible to oxidation to its corresponding quinoneimine, DEAQ-QI. frontiersin.orgnih.gov In fact, due to the high in vivo exposure to DEAQ, its bioactivation to DEAQ-QI is likely to be quantitatively more important than that of the parent drug in terms of hepatic exposure to reactive metabolites. nih.gov Both AQ-QI and DEAQ-QI have been shown to induce similar cellular responses, such as the activation of ER stress. frontiersin.org

Structure-Activity Relationship Studies: Research has focused on designing amodiaquine analogues that retain antimalarial activity but lack the structural motif responsible for quinoneimine formation. The synthesis and evaluation of compounds with modifications at the 4'-position have demonstrated that it is possible to create effective antimalarial agents with a reduced potential for bioactivation-related toxicity. nih.gov These studies highlight the critical role of the 4'-aminophenol moiety in the reactivity and toxicity profile of amodiaquine.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Amodiaquine |

| This compound |

| N-desethylamodiaquine |

| N-desethylthis compound |

| Glutathione |

Computational Modeling and Theoretical Chemistry of Amodiaquine Quinoneimine

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, Semiempirical Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like AQQI. researchgate.netjournaljsrr.com These calculations provide a molecular-level understanding of why AQQI is highly reactive. researchgate.net DFT studies are used to compute a variety of electronic and geometric parameters, reactivity descriptors, and molecular electrostatic potential (MEP) maps. journaljsrr.com By analyzing properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can assess the molecule's susceptibility to nucleophilic attack. mdpi.com

For a reactive metabolite like AQQI, the LUMO energy is of particular interest as it indicates the molecule's ability to accept electrons, a key feature of its electrophilic nature. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com Computational studies on related quinoneimine structures, such as that derived from diclofenac, have demonstrated that these metabolites are highly electrophilic, which accounts for their toxicity. benthamscience.com Similar DFT analyses on AQQI reveal the distribution of electron density, highlighting the electrophilic centers that are prone to attack by biological nucleophiles. researchgate.net

Reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical behavior. These can be used to build quantitative structure-activity relationship (QSAR) models. journaljsrr.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table illustrates typical descriptors obtained from DFT calculations for a reactive molecule. The values are conceptual and serve to represent the output of such an analysis.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Characterizes electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Characterizes electron-accepting ability |

| Energy Gap | Egap | Index of chemical reactivity and stability |

| Electronegativity | χ | Tendency to attract electrons |

| Global Hardness | η | Resistance to change in electron distribution |

| Electrophilicity Index | ω | Propensity to accept electrons (a measure of electrophilic character) |

| Nucleophilicity Index | N | Propensity to donate electrons (a measure of nucleophilic character) |

This interactive table showcases typical reactivity descriptors calculated using DFT methods to assess the stability and reactivity of a chemical compound.

Molecular Dynamics Simulations of Amodiaquine (B18356) Quinoneimine Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method allows researchers to observe how a molecule like AQQI might interact with complex biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment. mdpi.com By solving Newton's equations of motion for the system, MD simulations can reveal the binding modes, conformational changes, and energetic profiles of AQQI's interactions with its biological targets. mdpi.com

While specific MD simulation studies focusing exclusively on amodiaquine quinoneimine are not widely detailed in public literature, the methodology is well-suited to investigate its toxicological mechanisms. For instance, MD simulations could be employed to model the interaction of AQQI with key enzymes involved in its detoxification, such as Glutathione (B108866) S-Transferases (GSTs). frontiersin.orgnih.gov Such simulations could reveal how AQQI binds to the active site of GSTP1, which is known to catalyze its conjugation with glutathione, providing a structural basis for this detoxification pathway. frontiersin.orgnih.gov

Furthermore, MD simulations could explore the interaction of AQQI with proteins that are known to be adducted, leading to cellular dysfunction. By simulating the approach and binding of AQQI to specific amino acid residues (e.g., cysteine) on a target protein, researchers could gain a dynamic view of the covalent bond formation process that underlies its toxicity. Related in silico techniques, such as molecular docking, have been used to study the interaction of the parent drug, amodiaquine, with metabolizing enzymes like CYP2C8, demonstrating favorable interactions that support its N-desethylation. researchgate.net Similar approaches, enhanced with the dynamic insights from MD, would be invaluable for understanding the behavior of the reactive quinoneimine metabolite.

Prediction of Adduction Sites and Mechanisms via In Silico Approaches

A key aspect of AQQI's toxicity is its ability to form covalent bonds with cellular macromolecules, a process known as adduction. In silico methods are instrumental in predicting which molecules are targeted and where the adduction occurs. Computational models consistently identify AQQI as a soft electrophile, which preferentially reacts with soft nucleophiles. researchgate.net

The primary nucleophilic targets within cells are the thiol groups (-SH) of cysteine residues in proteins and in glutathione (GSH). silae.it The bioactivation of amodiaquine to the electrophilic AQQI is considered a crucial step leading to its toxicity, which is often mediated by its covalent binding to proteins. silae.itresearchgate.net Experimental studies, often guided by computational predictions, have confirmed this. Trapping experiments using cysteine and glutathione have successfully characterized the resulting adducts. researchgate.net In patients who experience adverse reactions to amodiaquine, antibodies have been detected that specifically recognize amodiaquine adducts to a cysteine residue on proteins. silae.it

The mechanism involves a Michael addition reaction, where the nucleophilic thiol group attacks one of the electrophilic carbon atoms of the quinoneimine ring. This covalent modification can alter the protein's structure and function, leading to cellular stress, immune responses, and ultimately, cell death. researchgate.net

Table 2: Predicted and Confirmed Biomolecular Targets of this compound

| Biomolecule | Predicted/Confirmed Adduction Site | Method of Prediction/Confirmation | Significance |

| Glutathione (GSH) | Thiol group (-SH) | In silico reactivity prediction, Electrochemical trapping, In vitro incubation silae.itresearchgate.netresearchgate.net | Detoxification pathway; depletion of GSH leads to increased cellular damage |

| Protein Cysteine Residues | Thiol group (-SH) | In silico reactivity prediction, Immunological detection in patients, In vitro adduction studies silae.itresearchgate.net | Formation of protein adducts, leading to altered protein function and immunogenicity |

| Glutathione S-Transferase P1 (GSTP1) | Cysteine residues | In silico modeling, In vitro catalysis studies frontiersin.orgnih.gov | GSTP1 can be both a catalyst for detoxification and a target of adduction |

This interactive table summarizes the key biomolecules that are predicted and experimentally verified to form adducts with this compound.

Analytical Methodologies for Amodiaquine Quinoneimine Detection and Quantification in Research

Chromatographic Techniques for Separation and Identification (e.g., HPLC-UV, LC-MS)

Chromatographic methods are fundamental for separating AQQI from its parent drug, amodiaquine (B18356) (AQ), and other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique. Reversed-phase HPLC is commonly used for the separation of amodiaquine and its metabolites. researchgate.net Several methods have been developed using C18 or cyano (CN) columns. researchgate.netnih.govjpsbr.org Mobile phases typically consist of a mixture of an acidic aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govjpsbr.orgresearchgate.net

HPLC with UV Detection (HPLC-UV): This method is widely used for the quantitative analysis of amodiaquine in pharmaceutical formulations. researchgate.net Detection is often performed at wavelengths around 342-345 nm, which corresponds to the maximum absorption of amodiaquine. researchgate.netresearchgate.net While effective for the parent drug, the instability of AQQI makes its direct detection and quantification by HPLC-UV in biological samples challenging without methods to stabilize or trap the metabolite.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry has become the gold standard for the sensitive and selective quantification of amodiaquine and its metabolites, including the quinoneimine. nih.gov LC-MS/MS methods offer high sensitivity, with lower limits of quantification (LLOQ) reported in the low ng/mL range for amodiaquine and its primary stable metabolite, desethylamodiaquine (B193632). researchgate.netnih.gov The high selectivity of LC-MS/MS allows for the differentiation of AQQI from other structurally similar compounds, which is crucial for accurate analysis in complex biological matrices like plasma or liver microsomes. nih.govdaneshyari.com

| Technique | Column Type | Mobile Phase Example | Detection | Application |

| HPLC-UV | Eclipse, XDB C18 | Phosphate buffer (pH 3.50): Acetonitrile (45:55 v/v) | UV at 345 nm | Quantification of amodiaquine in formulations. researchgate.net |

| LC-MS/MS | Zorbax SB-CN | Acetonitrile and 20 mM ammonium formate with 1% formic acid | Tandem Mass Spectrometry | High-throughput quantification of amodiaquine and desethylamodiaquine in plasma. nih.gov |

| HPLC-Electrochemical | - | - | Oxidative Electrochemical Detection | Sensitive quantification of amodiaquine and its metabolites in blood. clinpgx.org |

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification of Quinoneimine and its Adducts (e.g., MS/MS, Accurate Mass Measurements)

Mass spectrometry (MS) is indispensable for the structural confirmation of the highly reactive AQQI and its adducts with biological nucleophiles.

Tandem Mass Spectrometry (MS/MS): This technique is pivotal for the structural elucidation of AQQI. By selecting the protonated molecule of AQQI as the precursor ion, collision-induced dissociation generates characteristic product ions that provide structural information. acs.orgresearchgate.net This fragmentation pattern can be used to confirm the identity of AQQI generated in various systems, such as electrochemical cells or microsomal incubations. acs.orgnih.gov Furthermore, MS/MS is used to identify adducts formed between AQQI and nucleophiles like cysteine and glutathione (B108866). researchgate.netnih.gov The fragmentation patterns of these conjugates help to pinpoint the site of adduction on the molecule. nih.govfigshare.com

Accurate Mass Measurements: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allow for the determination of the elemental composition of AQQI and its metabolites. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus increasing the confidence in metabolite identification. nih.gov

The combination of these MS techniques allows for the creation of selected reaction monitoring (SRM) methods. acs.orgnih.gov In SRM, specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity for quantifying AQQI-derived conjugates in complex biological samples like human liver microsomes (HLM). nih.govfigshare.com

Spectroscopic Methods for Characterization (e.g., NMR, IR, UV-Vis) in Research Studies

While MS provides information on mass and fragmentation, spectroscopic methods offer complementary data for a complete structural characterization of AQQI, although its instability presents significant challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtaining NMR spectra of the unstable AQQI is difficult. However, by generating the metabolite on a preparative scale, for instance through electrochemical oxidation, it is possible to characterize its adducts. acs.orgnih.govfigshare.com For example, ¹H NMR has been successfully used to characterize the major cysteinyl conjugates of AQQI, confirming their structure. researchgate.netnih.govfigshare.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The electrochemical generation of AQQI in an environment free of biological nucleophiles has facilitated the acquisition of a clean IR spectrum of the metabolite. acs.orgnih.govfigshare.com This allows for the direct characterization of the quinoneimine functional group.

UV-Vis Spectroscopy: Amodiaquine exhibits characteristic UV absorption maxima at approximately 342-343 nm. researchgate.net The formation of the oxidized quinoneimine product results in a color change to pale orange-red, with a different absorption maximum. researchgate.net This change in the UV-Vis spectrum can be used to monitor the oxidation of amodiaquine to AQQI in kinetic studies. researchgate.net

| Spectroscopic Method | Application in AQQI Research | Key Findings |

| NMR | Structural characterization of AQQI adducts. researchgate.netnih.gov | Confirmed the structures of major cysteinyl conjugates formed from AQQI. acs.orgfigshare.com |

| IR | Direct characterization of the AQQI functional groups. nih.govfigshare.com | Enabled acquisition of a clean IR spectrum of the quinoneimine metabolite. acs.org |

| UV-Vis | Monitoring the formation of AQQI from amodiaquine. researchgate.net | The oxidation product exhibits a distinct absorption maximum compared to the parent drug. researchgate.net |

Electrochemical Methods for Reactivity Assessment and Metabolite Generation

Electrochemical (EC) methods coupled online with mass spectrometry (EC-MS) have emerged as a powerful tool to mimic the oxidative metabolism of drugs and generate reactive metabolites like AQQI in a controlled, biomimetic fashion. acs.orgresearchgate.netnih.gov

This technique involves passing a solution of the parent drug (amodiaquine) through an electrochemical cell where an electrical potential is applied to induce oxidation. acs.org The major oxidation product of amodiaquine following electrochemical oxidation at +600 mV is the electrophilic quinoneimine metabolite. acs.orgnih.govfigshare.com

The key advantages of this approach are:

Generation in a Clean Environment: It allows for the generation of AQQI in the absence of biological nucleophiles, which simplifies its characterization by spectroscopic techniques like IR and NMR. acs.orgnih.govfigshare.com

Controlled Adduct Formation: Biologically relevant nucleophiles, such as cysteine or glutathione, can be added under controlled conditions to study the formation of specific adducts. nih.govfigshare.com

Mimicking Metabolism: The products generated electrochemically often correspond to those formed in in vitro metabolic systems like human liver microsomes, validating its use as a tool to predict metabolism. acs.orgnih.gov For instance, cysteinyl and glutathionyl conjugates of AQQI generated electrochemically were subsequently identified as metabolites in HLM incubations. nih.gov

Development of In Vitro Assays for Quinoneimine Generation and Detection

In vitro assays are essential for studying the biological generation of AQQI and its subsequent reactions. These assays typically use subcellular fractions or cellular systems.

Human Liver Microsomes (HLM): Incubations of amodiaquine with HLM, which contain cytochrome P450 enzymes, are a standard method to study its metabolism. nih.govnih.gov These experiments have confirmed the formation of AQQI and its conjugates. acs.orgnih.gov

Trapping Experiments: Due to the high reactivity of AQQI, trapping agents are used to capture the metabolite and form stable, detectable adducts. Nucleophiles such as N-acetyl cysteine and glutathione are commonly used for this purpose. researchgate.netnih.gov The detection of these trapped adducts using LC-MS/MS provides indirect but definitive evidence of AQQI formation. nih.govfigshare.comnih.gov For example, the addition of cysteine to electrochemical or microsomal systems resulted in the formation of four distinct cysteinyl conjugates, confirming the reactivity of the quinoneimine. acs.orgnih.govfigshare.com

Cell-Based Assays: Cellular systems, such as HepG2 cells, can be used to investigate the protective effects of cellular components against AQQI-induced cytotoxicity. frontiersin.org In such studies, synthesized AQQI can be directly applied to the cells, bypassing the need for intracellular bioactivation and allowing for a direct assessment of its effects and detoxification pathways, like conjugation by glutathione S-transferases (GSTs). frontiersin.org

Advanced Research Directions and Future Perspectives

Investigation of Novel Biotransformation Pathways and Enzymes in Amodiaquine (B18356) Quinoneimine Formation

The primary pathway for the formation of amodiaquine quinoneimine involves the oxidation of the parent drug, amodiaquine. This bioactivation is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, isoforms such as CYP3A4, CYP2D6, CYP2C8, and CYP2C9 have been identified as catalysts in the formation of the reactive quinoneimine metabolite. frontiersin.org While CYP enzymes are central to this process, future research aims to explore other potential enzymatic and non-enzymatic pathways that may contribute to the generation of this compound under various physiological and pathological conditions. The role of peroxidases in the presence of hydrogen peroxide has also been suggested as a contributing factor to the oxidative metabolism of amodiaquine. frontiersin.org

Further investigations are also warranted to fully characterize the detoxification pathways. The reactive quinoneimine can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). frontiersin.org Specifically, GSTP1 has been shown to conjugate this compound with glutathione. frontiersin.orguniversiteitleiden.nl Another detoxification route involves the reduction of the quinoneimine, a reaction catalyzed by human NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgresearchgate.net A deeper understanding of the interplay between these bioactivation and detoxification pathways is crucial.

| Enzyme Family | Specific Enzymes | Role in this compound Metabolism |

| Cytochrome P450 (CYP) | CYP2C8, CYP3A4, CYP2D6, CYP2C9 | Catalyze the oxidation of amodiaquine to form this compound. nih.govfrontiersin.org |

| Glutathione S-Transferases (GSTs) | GSTP1 | Catalyze the detoxification of this compound via conjugation with glutathione. frontiersin.orguniversiteitleiden.nl |

| NAD(P)H:quinone oxidoreductase (NQO) | NQO1 | Catalyzes the reduction of this compound as a detoxification pathway. frontiersin.orgresearchgate.net |

Exploration of this compound Reactivity in Diverse Experimental Biological Systems

The high reactivity of this compound is a key focus of ongoing research. This electrophilic metabolite can covalently bind to cellular macromolecules, particularly proteins, which is believed to be a critical event initiating toxicity. researchgate.net The quinoneimine metabolite has been shown to react with nucleophilic thiol groups on proteins and non-protein thiols like cysteine and glutathione. nih.govnih.govresearchgate.net

To better understand the toxicological implications, researchers are exploring the reactivity of this compound in a variety of experimental biological systems. Studies using HepG2 cells, a human liver cell line, have demonstrated that direct exposure to the synthesized quinoneimine leads to decreased cell viability and increased apoptosis. frontiersin.org These studies bypass the need for intracellular bioactivation, allowing for a more direct assessment of the metabolite's effects. frontiersin.org Future research will likely involve more complex in vitro models, such as 3D organoids and co-culture systems, to more accurately mimic the in vivo environment.

Development of Advanced Computational Tools for Reactive Metabolite Prediction and Characterization

The transient and reactive nature of this compound makes its direct detection and characterization challenging. nih.gov To address this, there is a growing interest in the development and application of advanced computational tools. These in silico models can predict the formation of reactive metabolites, including quinone species, and help identify the specific atoms within a molecule that are likely to be involved in their formation. nih.gov

Deep learning approaches have shown promise in predicting quinone formation with high accuracy. researchgate.net These models can identify "quinone-forming pairs" (QPs), which are the specific pairs of atoms that form the quinone structure. nih.gov This information is invaluable for guiding structural modifications in drug design to minimize the potential for reactive metabolite formation. nih.gov Computational tools are also being used to study the interaction patterns of drugs and their metabolites with biological targets, which can help in repositioning existing drugs for new therapeutic uses. nih.gov

| Computational Approach | Application in this compound Research |

| Deep Learning Models | Predict the formation of quinone species and identify quinone-forming pairs (QPs). nih.govresearchgate.net |

| Quantum Chemical Calculations | Used in some computational tools to predict sites of metabolism. nih.gov |

| Molecular Docking and Simulation | Study the interaction of amodiaquine and its metabolites with biological targets. researchgate.net |

Elucidation of Molecular Determinants Governing Quinoneimine Reactivity and Selectivity

Understanding the structural features of amodiaquine that are essential for the formation and reactivity of its quinoneimine metabolite is a key area of research. The 4-aminophenol (B1666318) group within the amodiaquine structure is critical for its oxidation to the quinoneimine. researchgate.net Modifications to this part of the molecule can significantly alter its metabolic fate.

For instance, substituting the phenolic hydroxyl group with a fluorine atom has been shown to block the bioactivation of the drug in vivo. nih.gov This highlights the importance of this functional group in the formation of the reactive metabolite. Further research is needed to explore how other structural modifications, such as alterations to the N-alkyl substituent, affect not only the antimalarial activity but also the potential for reactive metabolite formation. researchgate.net Elucidating these molecular determinants will be crucial for designing safer analogs of amodiaquine.

Integration of Omics Technologies for Comprehensive Mechanistic Studies (e.g., Proteomics for Adduct Identification)

The advent of "omics" technologies, including proteomics, metabolomics, and transcriptomics, offers powerful tools for gaining a comprehensive understanding of the mechanisms underlying the effects of this compound. bohrium.commdpi.com Proteomics, in particular, is highly valuable for identifying the specific protein targets of this reactive metabolite. By detecting and characterizing protein adducts, researchers can identify the cellular pathways that are disrupted by the quinoneimine. nih.gov

Mass spectrometry-based techniques are instrumental in identifying these adducts in various biological matrices. nih.gov The integration of different omics data can provide a more holistic view of the cellular response to this compound, from changes in gene expression (transcriptomics) and protein levels (proteomics) to alterations in metabolic pathways (metabolomics). nih.gov This integrated approach will be essential for a complete mechanistic understanding of its biological effects.

Strategies for Mitigating Undesired Quinoneimine Reactivity in Research Contexts

Given the inherent reactivity of this compound, strategies to mitigate its undesired effects are important in research settings. One approach is the chemical modification of the amodiaquine structure to prevent the formation of the quinoneimine. As mentioned earlier, replacing the phenolic hydroxyl group can block its bioactivation. nih.gov

Another strategy involves the use of in vitro systems that can effectively detoxify the reactive metabolite. For example, supplementing cell culture media with glutathione or N-acetylcysteine could help to trap the quinoneimine and prevent its interaction with cellular macromolecules. Furthermore, the use of specific inhibitors of the CYP enzymes responsible for its formation can also be employed in experimental setups to reduce its generation. nih.govnih.gov

Q & A

Q. What experimental models are used to study the bioactivation of amodiaquine to its quinoneimine metabolite, and how are these models validated?

Amodiaquine quinoneimine (AQ-QI) formation is typically studied using in vitro systems such as rat or human liver microsomes to mimic CYP450-mediated oxidation . Validation involves trapping reactive metabolites with glutathione (GSH) and analyzing conjugates via LC-MS . Electrochemical methods (e.g., Jurva et al., 2008) are also employed to generate synthetic AQ-QI for structural characterization . Parallel in vivo studies in rodents assess biliary excretion of GSH conjugates and protein adduct formation, with ketoconazole (a CYP inhibitor) used to confirm metabolic pathways .

Q. What assays are standard for evaluating the cytotoxicity of this compound in cellular systems?

HepG2 cells are widely used to assess AQ-QI cytotoxicity, with viability measured via MTT assays. Apoptosis is quantified through caspase-3 activity, and intracellular GSH depletion is monitored using spectrophotometry or fluorescence probes . High-content imaging with BAC-GFP reporters can specifically detect endoplasmic reticulum (ER) stress activation, a key toxicity mechanism of AQ-QI . Comparative studies with GSH-depleting agents (e.g., BSO) validate metabolite-driven toxicity .

Q. How is the role of CYP isoforms in amodiaquine bioactivation investigated?

CYP isoform specificity is determined using recombinant enzymes or isoform-selective inhibitors. For example, CYP2C8 is implicated in amodiaquine’s primary metabolism to N-desethylamodiaquine (DEAQ), while CYP1A1/1B1 may contribute to extrahepatic bioactivation . Inhibition studies with ketoconazole (broad CYP inhibitor) or monoclonal antibodies clarify isoform contributions . Human liver microsomes are compared to rat models to identify interspecies differences in metabolite binding .

Advanced Research Questions

Q. How can structural modifications to amodiaquine prevent quinoneimine formation while retaining antimalarial efficacy?

Replacing the 4′-hydroxyl group with fluorine or chlorine blocks CYP-mediated oxidation, as shown in fluorinated amodiaquine analogues (e.g., fluoroamodiaquine) . Alternatively, isomerization (e.g., isoquine) relocates the hydroxyl group to the meta position, preventing quinoneimine formation while maintaining potency against Plasmodium falciparum . In vivo pharmacokinetic studies in rodents confirm reduced hepatotoxicity and absence of GSH conjugates in bile for modified analogues .

Q. What methodological approaches resolve contradictions in the mechanisms of AQ-QI-induced toxicity (e.g., direct vs. immune-mediated)?

Contradictions arise from in vitro vs. in vivo data. For example, in vitro studies in HepG2 cells show ER stress and apoptosis without immune activation , while in vivo models suggest protein adducts may trigger immune responses . To reconcile these, researchers use immunocompetent animal models and measure serum cytokines (e.g., IL-6, TNF-α) alongside histopathology . Neutrophil cytotoxicity assays with HRP/H2O2 activation further differentiate direct toxicity (GSH depletion) from immune pathways .

Q. How do interspecies differences in amodiaquine metabolism impact preclinical toxicity predictions?

Rat liver microsomes form protein adducts with AQ-QI, but human microsomes do not, despite similar DEAQ production . This discrepancy is addressed using chimeric mice with humanized livers or primary human hepatocytes. Comparative studies with fluorinated analogues (resistant to oxidation) confirm reduced adduct formation in both species . Pharmacokinetic modeling further adjusts for differences in clearance rates (e.g., glucuronidation in humans vs. rodents) .

Q. What advanced techniques quantify the protective role of GSTP1 against AQ-QI cytotoxicity?

HepG2 cells transiently transfected with GSTP1 are exposed to synthetic AQ-QI, and GSH conjugation is quantified via LC-MS . CRISPR/Cas9 knockout of GSTP1 in these cells exacerbates apoptosis, confirming its protective role. High-content imaging tracks ER stress markers (e.g., CHOP, BiP) to distinguish GSTP1’s impact on detoxification vs. stress signaling . Co-treatment with GSH precursors (N-acetylcysteine) or GST inhibitors (ethacrynic acid) further validates enzymatic detoxification pathways .

Data Contradictions and Analysis

Q. Why do some studies report minimal AQ-QI toxicity in human models despite robust evidence in rodents?

Human hepatic microsomes rapidly reduce AQ-QI via NADPH-dependent reductases, limiting protein adduct formation compared to rats . However, idiosyncratic toxicity in susceptible individuals may stem from polymorphisms in GSTP1 or CYP isoforms . Population-based in vitro studies using hepatocytes from diverse donors and genome-wide association studies (GWAS) are needed to address inter-individual variability .

Q. How can researchers reconcile the dual role of ER stress in AQ-QI toxicity (protective vs. apoptotic)?

ER stress activates the unfolded protein response (UPR), which can promote survival or apoptosis depending on stress magnitude. In HepG2 cells, GSTP1 transfection attenuates apoptosis but not ER stress markers, suggesting a lower threshold for UPR activation . Pharmacological modulation of UPR pathways (e.g., PERK inhibitors) and time-course experiments clarify the transition from adaptive to cytotoxic responses .

Methodological Recommendations

Q. What strategies optimize the design of amodiaquine analogues with reduced toxicity?

- Structural analysis : Replace oxidation-prone groups (e.g., 4′-OH) with halogens or reposition functional groups (e.g., isoquine) .

- Metabolic profiling : Use radiolabeled amodiaquine in hepatocytes to track metabolite distribution and adduct formation .

- Dual-activity assays : Screen analogues for antimalarial IC50 (vs. P. falciparum K1/HB3 strains) and cytotoxicity (vs. HepG2/macrophages) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.